Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- is a compound belonging to the class of nitrogen heterocycles. Pyridine itself is a six-membered aromatic ring with one nitrogen atom, making it a significant scaffold in many biologically active compounds and functional materials . The addition of the 2-[2-(4-hydrazinophenyl)ethyl] group introduces further complexity and potential for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- typically involves the functionalization of a pyridine ring. One common method includes the reaction of pyridine N-oxides with Grignard reagents followed by treatment with acetic anhydride . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the hydrazinophenyl group .
Industrial Production Methods
Industrial production methods for pyridine derivatives often involve catalytic processes that can be scaled up for large-scale synthesis. These methods include the use of metal catalysts such as palladium or nickel to facilitate the coupling reactions necessary to introduce the desired functional groups .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or disrupt cellular signaling pathways by interacting with receptors . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler structure with a single nitrogen atom in the ring.
Piperidine: A saturated six-membered ring with one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine
Uniqueness
Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- is unique due to the presence of the hydrazinophenyl group, which imparts additional reactivity and potential biological activity. This makes it distinct from simpler pyridine derivatives and allows for a broader range of applications .
Properties
CAS No. |
143073-20-5 |
---|---|
Molecular Formula |
C13H15N3 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
[4-(2-pyridin-2-ylethyl)phenyl]hydrazine |
InChI |
InChI=1S/C13H15N3/c14-16-13-8-5-11(6-9-13)4-7-12-3-1-2-10-15-12/h1-3,5-6,8-10,16H,4,7,14H2 |
InChI Key |
LEYCDTQUAPPJHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCC2=CC=C(C=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.